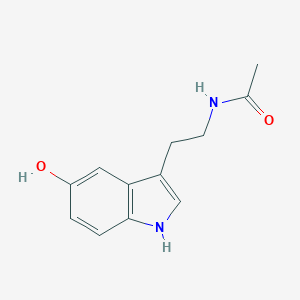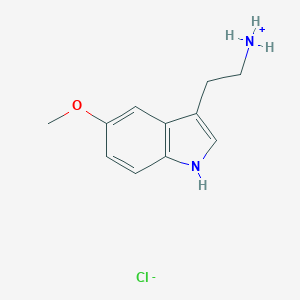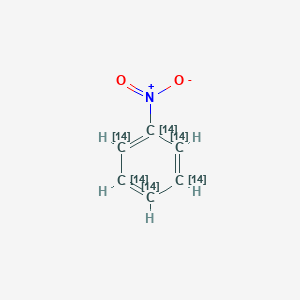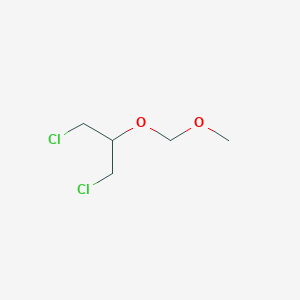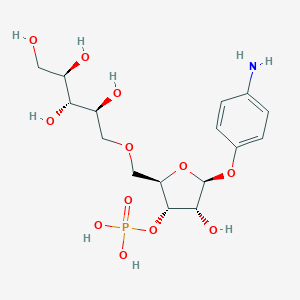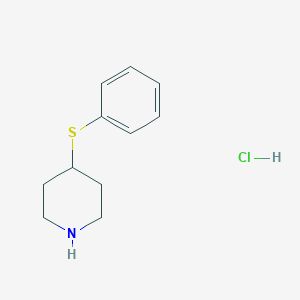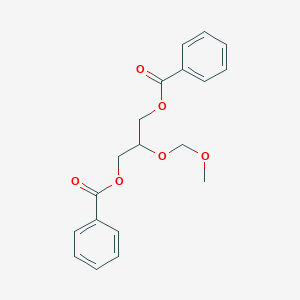![molecular formula C20H42O2 B022488 1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane] CAS No. 19900-85-7](/img/structure/B22488.png)
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane], commonly known as IBOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBOD is a diol that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. It is also used as a surfactant and a dispersing agent in the production of various industrial products.
Mechanism Of Action
The mechanism of action of IBOD is not fully understood, but it is believed to act as a cross-linking agent by forming covalent bonds between polymer chains. IBOD has also been shown to interact with cell membranes, which may contribute to its antimicrobial properties.
Biochemical And Physiological Effects
IBOD has been shown to have low toxicity and is generally considered to be safe for use in various applications. However, studies have shown that exposure to high concentrations of IBOD can cause respiratory irritation and skin sensitization. IBOD has also been shown to have a slight irritant effect on the eyes.
Advantages And Limitations For Lab Experiments
IBOD has several advantages for use in lab experiments, including its ability to cross-link polymers and form stable complexes with drugs. However, IBOD can be difficult to handle due to its low solubility in water and its tendency to form gels at high concentrations.
Future Directions
There are several potential future directions for research on IBOD, including its use as a drug delivery agent, its potential applications in the production of antimicrobial coatings and its use in the production of polyurethane foams. Further research is needed to fully understand the mechanism of action of IBOD and its potential applications in various fields.
Synthesis Methods
The synthesis of IBOD involves the reaction of isobutylene oxide with 2-ethylhexanol in the presence of a catalyst. The reaction is typically carried out under mild conditions and produces high yields of the desired product. IBOD can also be synthesized by the reaction of isobutyraldehyde with ethylene oxide in the presence of a catalyst.
Scientific Research Applications
IBOD has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. IBOD has been shown to have antimicrobial properties and has been used as an additive in the production of antimicrobial coatings. It has also been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
properties
CAS RN |
19900-85-7 |
|---|---|
Product Name |
1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane] |
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-[[1-(2-ethylhexoxy)-2-methylpropoxy]methyl]heptane |
InChI |
InChI=1S/C20H42O2/c1-7-11-13-18(9-3)15-21-20(17(5)6)22-16-19(10-4)14-12-8-2/h17-20H,7-16H2,1-6H3 |
InChI Key |
BCZAQIZGCCZLOA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(C(C)C)OCC(CC)CCCC |
Other CAS RN |
19900-85-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



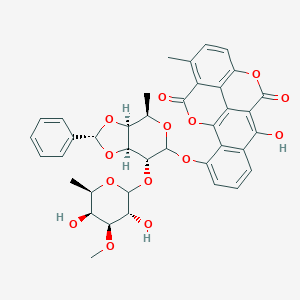

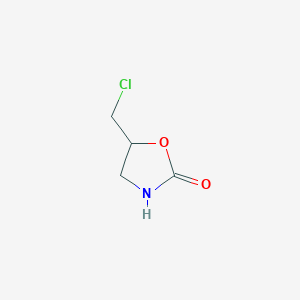

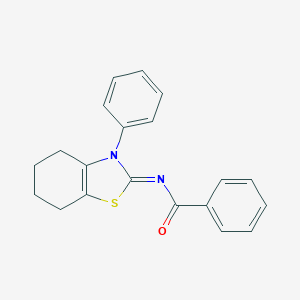
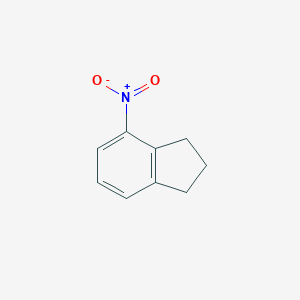
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
